molecular formula C6H12O3 B2982655 2-(Oxolan-3-yloxy)ethan-1-ol CAS No. 1257049-23-2

2-(Oxolan-3-yloxy)ethan-1-ol

Cat. No. B2982655
CAS RN: 1257049-23-2
M. Wt: 132.159
InChI Key: YNXITRAJVGCFSY-UHFFFAOYSA-N
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Description

“2-(Oxolan-3-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 1257049-23-2 . Its molecular weight is 132.16 and it is a liquid at room temperature . The IUPAC name for this compound is 2-(tetrahydro-3-furanyloxy)ethanol .


Molecular Structure Analysis

The molecular formula of “2-(Oxolan-3-yloxy)ethan-1-ol” is C6H12O3 . The InChI code for this compound is 1S/C6H12O3/c7-2-4-9-6-1-3-8-5-6/h6-7H,1-5H2 .


Physical And Chemical Properties Analysis

“2-(Oxolan-3-yloxy)ethan-1-ol” is a liquid at room temperature . The compound has a molecular weight of 132.16 .

Scientific Research Applications

Catalysis and Synthesis

  • Oxidative Cyclization and Methoxycarbonylation of 4-Yn-1-Ols : The palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols demonstrates the compound's relevance in catalytic synthesis processes. This method yields tetrahydrofurans in good yields, showing its potential in organic synthesis and catalysis (Gabriele et al., 2000).

  • Photosensitized Oxyimination of Unactivated Alkenes : The metal-free photosensitization protocol using oxime carbonate for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step highlights innovative approaches in the synthesis of high-value organic molecules (Patra et al., 2021).

  • Oxidation of Ethane to Ethanol : The mechanism of oxidation of ethane to ethanol at iron(IV)-oxo sites in magnesium-diluted Fe2(dobdc) provides insights into catalytic properties and potential applications in hydroxylation and oxidation reactions, demonstrating the activation of strong C-H bonds in ethane (Verma et al., 2015).

Environmental Science

  • Activation and Selective Oxidation of Methane and Ethane : The study on the selective oxidation of methane and ethane to alcohols in various solvents shows potential environmental applications, including the conversion of greenhouse gases into useful alcohols (Sen et al., 1994).

Organic Chemistry

  • Synthesis of Chiral 1,3-Oxazinan-2-Ones : The new synthesis method for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives underlines the compound's significance in creating intermediates for pharmaceutical compounds and amino alcohols, showcasing its versatility in organic synthesis (Ella-Menye et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-(oxolan-3-yloxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-2-4-9-6-1-3-8-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXITRAJVGCFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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